![molecular formula C8H7BrN2O B598836 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1204298-60-1](/img/structure/B598836.png)

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

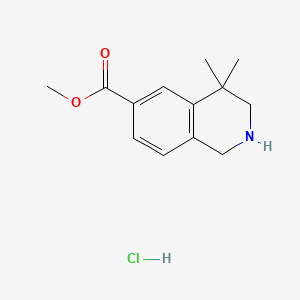

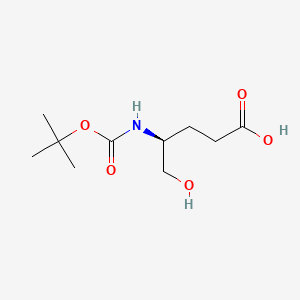

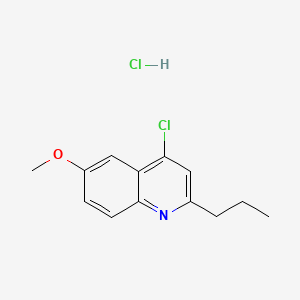

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a yellow to brown solid .

Molecular Structure Analysis

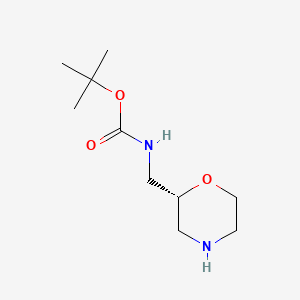

The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methoxy group at the 5-position . The exact orientation of these groups and their impact on the compound’s properties would require further study.Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It should be stored in a refrigerator under an inert atmosphere . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 .安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

作用机制

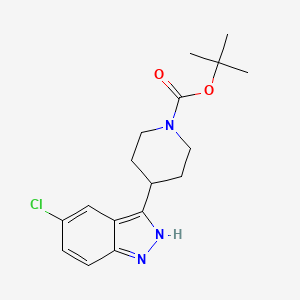

- The primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine are the fibroblast growth factor receptors (FGFRs) . These receptors play a crucial role in cell signaling, regulating processes like cell proliferation, migration, and angiogenesis .

- Specifically, this compound inhibits FGFR1, FGFR2, and FGFR3 isoforms . Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers, making FGFRs attractive targets for cancer therapy .

- This autophosphorylation activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .

- This compound interferes with this process by binding to FGFRs, preventing their activation and downstream signaling .

- Downstream effects involve altered cell proliferation, migration, and angiogenesis, impacting tumor growth and progression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLZMAWJHILVMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695647 |

Source

|

| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204298-60-1 |

Source

|

| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)

![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)